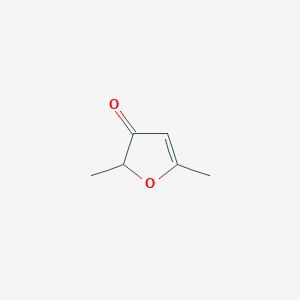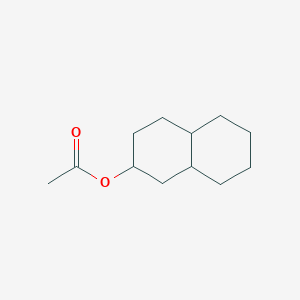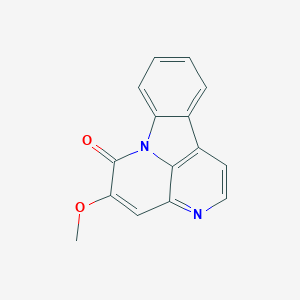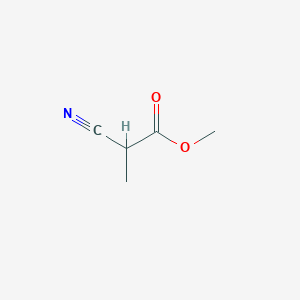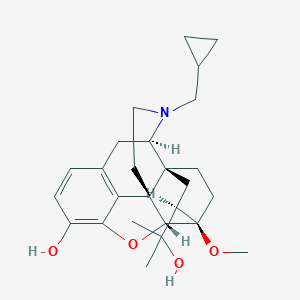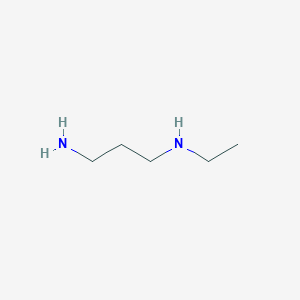![molecular formula C12H15NO3 B084913 Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- CAS No. 14383-56-3](/img/structure/B84913.png)
Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-
Übersicht
Beschreibung
“Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-” is a chemical compound with the formula C12H15NO3 . It has a molecular weight of 221.2524 . Other names for this compound include Acetamide, N- (p-hydroxyphenethyl)-, acetate (ester); N,O-Diacetyltyramine; O4N-Diacetyltyramine; Tyramine 2AC .
Molecular Structure Analysis
The molecular structure of “Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-” consists of a central acetamide group (CH3CONH2) attached to a phenyl ring via an ethyl chain . The phenyl ring carries an acetyloxy (CH3COO-) group .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
N,O-Diacetyltyramine has been found to be active against a panel of 13 bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 128 µg/ml .
Antifungal Activity
This compound also exhibits antifungal properties, as it is active against a panel of nine fungi, with MICs ranging from 64 to 256 µg/ml .
Cytotoxicity in Cancer Cells
N,O-Diacetyltyramine has been found to be cytotoxic to various cancer cell lines, including MDA-MB-231, HeLa, MCF-7, and OAW42. It has been used at concentrations ranging from 10 to 5,000 nM .
Larvicidal Activity
The compound has been found to be larvicidal against A. aegypti, A. albimanus, and C. quinquefasciatus mosquitos, with LC50 values of 724.8, 403.1, and 506.7 ppm, respectively .
Microbial Metabolite
N,O-Diacetyltyramine is a microbial metabolite that has been found in P. endophytica .
Research in Infectious Diseases
Due to its antibacterial and antifungal properties, N,O-Diacetyltyramine is used in research related to infectious diseases, particularly bacterial and fungal diseases .
Wirkmechanismus
Target of Action
N,O-Diacetyltyramine exhibits both antibacterial activity and cytotoxicity . It has been found to be active against a panel of bacteria, including both Gram-positive and Gram-negative strains, as well as fungi . Additionally, it demonstrates cytotoxicity towards certain cancer cells, including MDA-MB-231, HeLa, MCF-7, and OAW-42 cells .
Mode of Action
Its antibacterial and antifungal activities suggest that it may interact with bacterial and fungal cells in a way that inhibits their growth or survival . Its cytotoxicity towards certain cancer cells indicates that it may interfere with cellular processes that are essential for the survival and proliferation of these cells .
Biochemical Pathways
Given its antibacterial, antifungal, and cytotoxic activities, it is likely that it impacts multiple pathways related to cell growth, survival, and proliferation .
Pharmacokinetics
It is known that the compound can be isolated from the actinomycete pseudonocardia endophytica vuk-10 , suggesting that it may be produced and metabolized by certain microorganisms.
Result of Action
The result of N,O-Diacetyltyramine’s action is the inhibition of growth and survival of certain bacteria, fungi, and cancer cells . This suggests that it may have potential applications in the treatment of infections caused by these microorganisms, as well as in the treatment of certain types of cancer .
Action Environment
The action of N,O-Diacetyltyramine may be influenced by various environmental factors. For instance, the presence of other microorganisms, the pH of the environment, and the availability of nutrients may all affect the production, activity, and stability of the compound . .
Eigenschaften
IUPAC Name |
[4-(2-acetamidoethyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(14)13-8-7-11-3-5-12(6-4-11)16-10(2)15/h3-6H,7-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDRBPVTMKQIBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341966 | |
| Record name | N-(4-acetoxyphenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- | |
CAS RN |
14383-56-3 | |
| Record name | N-(4-acetoxyphenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of isolating this compound from a mangrove ecosystem?
A2: Mangrove ecosystems are known for their rich biodiversity and are a promising source of novel bioactive compounds. [] The isolation of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- from a mangrove-derived Pseudonocardia species underscores the underexplored potential of these environments for discovering new drug leads, particularly for tackling challenges like antimicrobial resistance and cancer.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









